molecular formula C44H52N2O16S5 B12427783 Nerindocianine

Nerindocianine

Cat. No.: B12427783
M. Wt: 1025.2 g/mol
InChI Key: FRMYEKPWHJAHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Nerindocianine is synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The synthetic route typically involves the use of phosphate-buffered saline (PBS) solution to achieve a concentration of 1 mg/mL . The industrial production methods for this compound are proprietary and involve precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Nerindocianine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and sulfides .

Scientific Research Applications

Nerindocianine, also known as IRDye 800BK, is a near-infrared fluorescent dye that is being explored for various applications in image-guided surgery . It has optical characteristics similar to indocyanine green (ICG), with maximum absorption at 774 nm and maximum emission at 790 nm, allowing imaging with commercially available near-infrared (NIR) cameras .

Ureter Visualization

This compound is used to visualize the ureters during minimally invasive surgery . Two clinical trials have investigated the safety and efficacy or dosing of this compound sodium .

  • Clinical Study : A phase 1/2a study evaluated this compound for pelvic ureter detection using near-infrared fluorescence imaging in women undergoing minimally invasive gynecologic surgery . The study determined a near-optimal dose of 0.06-mg/kg body weight . Ureter visualization was demonstrated in 88.9% of subjects through 90 minutes post-dosing, and there were no significant visualization differences among FDA-cleared surgical imaging systems .
  • Animal Studies: this compound has been tested in animal models. In nonclinical studies using Göttingen minipigs, ureter visualization was achieved .

Tumor Detection

Indocyanine green fluorescence technology is used to detect malignant tumors .

Other Applications

Indocyanine green fluorescence technology is used in surgery and gynecology to detect sentinel lymph nodes, endometriosis lesions, ureter or intestinal occlusion, vaginal perfusion, uterine arterial blood perfusion, pelvic nerve, uterine niche, lymphatic edema, and metastatic lesion shadows .

Tables

ApplicationDetails
Ureter VisualizationNear-optimal dose identified as 0.06 mg/kg in clinical trials . 88.9% visualization rate in subjects through 90 minutes .
Malignant Tumor DetectionIndocyanine green fluorescence technology is used to detect malignant tumors .
Detection of Various LesionsUsed to detect sentinel lymph nodes, endometriosis lesions, ureter or intestinal occlusion, vaginal perfusion, and more .

This compound Sodium in Pelvic Surgery

Forty-one female subjects undergoing minimally invasive gynecologic surgery received a single dose of this compound sodium. The study comprised two parts :

  • Part A : 25 subjects received this compound sodium at 0.06-, 0.12-, and 0.045-mg/kg . The median time to the first ureter visualization was 10 minutes (all groups) . The 0.06-mg/kg and 0.12-mg/kg groups had a longer visualization time than the 0.045-mg/kg group, leading to the selection of 0.06 mg/kg as the near-optimal dose .
  • Part B : 16 subjects in 2 groups dosed at 0.06 mg/kg. Efficacy analysis showed no statistically significant difference in composite scores with Firefly versus PINPOINT or 1588 AIM endoscopes .

NICE-Coated Catheter for Ureteral Visualization

A study used NICE (near-infrared coating) coated double-J stents for ureteral visualization . In an ex vivo study, a human anatomical specimen was used with a 3-port laparoscopy. A NICE-coated double-J ureteral stent was inserted, and qualitative analysis of the ureteral visualization was performed using the D-Light-P camera . The NICE-coated catheter clearly highlighted the ureter in its natural retroperitoneal position during NIR laparoscopy .

Research Findings

  • Efficacy : this compound allows for ureter visualization during ureteral peristaltic phases .
  • Dosage : A near-optimal dose of this compound sodium was found to be 0.06 mg/kg .
  • Safety : this compound was well-tolerated in clinical studies .
  • Comparison : NICE-coated catheters showed continuous ureteral visualization in a porcine model and successful assessment in a human model .

Mechanism of Action

The mechanism of action of Nerindocianine involves its ability to absorb and emit light in the near-infrared (NIR) spectrum. When exposed to NIR light, this compound fluoresces, allowing for real-time visualization of anatomical structures. The molecular targets of this compound include various tissues and organs, where it accumulates and provides contrast for imaging . The pathways involved in its action include renal and biliary clearance, which facilitate its excretion from the body .

Comparison with Similar Compounds

Nerindocianine is unique compared to other similar compounds due to its high hydrophilicity and renal clearance properties. Similar compounds include Indocyanine Green (ICG) and Methylene Blue, which are also used as fluorescent dyes for medical imaging. this compound offers superior tissue penetration and fluorescence intensity, making it more effective for certain applications .

List of Similar Compounds::
  • Indocyanine Green (ICG)
  • Methylene Blue
  • Fluorescein
  • Rhodamine B

Biological Activity

Nerindocianine, also known as IRDye 800BK, is a near-infrared (NIR) fluorescent dye that has garnered attention for its applications in medical imaging, particularly in minimally invasive surgeries. This article explores the biological activity of this compound, focusing on its efficacy, safety, and potential applications in clinical settings.

This compound is a cyanine dye with specific optical characteristics that make it suitable for NIR fluorescence imaging. It has a maximum absorption at 774 nm and emission at 790 nm, which allows it to be used with commercially available NIR cameras . The dye is primarily cleared renally, making it advantageous for visualizing structures such as the ureters during surgical procedures.

Ureteral Visualization

A significant application of this compound is in the identification of ureters during minimally invasive pelvic surgeries. A study conducted at the University of Alabama at Birmingham involved 41 female patients undergoing gynecologic surgery. Participants received a single dose of this compound sodium, starting at 0.06 mg/kg body weight. The results demonstrated that 88.9% of subjects achieved successful visualization of the ureters within 90 minutes post-dosing .

Table 1: Summary of Ureter Visualization Study

Dose (mg/kg)Visualization Success Rate (%)Median Time to First Visualization (min)
0.045--
0.0688.910
0.12--

The study concluded that this compound was well tolerated and provided effective ureter visualization without significant differences among various FDA-cleared imaging systems used during the procedures .

Comparison with Other Dyes

In comparative studies, this compound has shown similar efficacy to other NIR dyes such as indocyanine green (ICG). However, this compound's renal clearance and optical properties offer advantages in specific surgical contexts . For instance, in animal models, this compound was effective in visualizing ureters during peristalsis but required urine flow for optimal visibility, highlighting its dynamic behavior in biological systems .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. In the aforementioned study, no adverse events were reported related to the use of the dye, indicating a favorable safety profile for its intended use in surgical settings . Additionally, ongoing studies continue to monitor its long-term effects and interactions with other surgical agents.

Case Studies and Research Findings

Numerous studies have explored the application of this compound beyond gynecological surgeries. For example:

  • Animal Studies : In porcine models, this compound was effectively used to visualize ureters without complications during laparoscopic procedures . These findings support its potential translation into clinical practice.
  • Human Cadaver Studies : Research involving human cadavers demonstrated that this compound could clearly highlight ureters during NIR laparoscopy, reinforcing its utility in surgical planning and execution .

Properties

Molecular Formula

C44H52N2O16S5

Molecular Weight

1025.2 g/mol

IUPAC Name

4-[(2Z)-2-[(2Z)-2-[3-[(Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C44H52N2O16S5/c1-43(2)36-28-34(66(56,57)58)18-20-38(36)45(24-5-7-26-63(47,48)49)40(43)22-12-30-10-9-11-31(42(30)62-32-14-16-33(17-15-32)65(53,54)55)13-23-41-44(3,4)37-29-35(67(59,60)61)19-21-39(37)46(41)25-6-8-27-64(50,51)52/h12-23,28-29H,5-11,24-27H2,1-4H3,(H4-,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61)

InChI Key

FRMYEKPWHJAHIO-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C\C3=C(/C(=C\C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)O)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)O)CCCCS(=O)(=O)O)C

Origin of Product

United States

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